(Z)-N'-hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide (Z)-N'-hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide
Brand Name: Vulcanchem
CAS No.: 685121-13-5
VCID: VC2800148
InChI: InChI=1S/C8H11N3O2/c1-4-3-5(2)10-8(12)6(4)7(9)11-13/h3,13H,1-2H3,(H2,9,11)(H,10,12)
SMILES: CC1=CC(=C(C(=O)N1)C(=NO)N)C
Molecular Formula: C8H11N3O2
Molecular Weight: 181.19 g/mol

(Z)-N'-hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide

CAS No.: 685121-13-5

Cat. No.: VC2800148

Molecular Formula: C8H11N3O2

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

(Z)-N'-hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide - 685121-13-5

Specification

CAS No. 685121-13-5
Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
IUPAC Name N'-hydroxy-4,6-dimethyl-2-oxo-1H-pyridine-3-carboximidamide
Standard InChI InChI=1S/C8H11N3O2/c1-4-3-5(2)10-8(12)6(4)7(9)11-13/h3,13H,1-2H3,(H2,9,11)(H,10,12)
Standard InChI Key SAEMXOONDDYPKB-UHFFFAOYSA-N
Isomeric SMILES CC1=CC(=C(C(=O)N1)/C(=N/O)/N)C
SMILES CC1=CC(=C(C(=O)N1)C(=NO)N)C
Canonical SMILES CC1=CC(=C(C(=O)N1)C(=NO)N)C

Introduction

Chemical Structure and Properties

Molecular Identification and Nomenclature

(Z)-N'-hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide belongs to the pyridine derivative class, specifically dihydropyridines. The (Z) designation refers to the stereochemistry around the C=N bond in the hydroxyimidamide functional group. This compound is cataloged in chemical databases with a molecular formula of C8H11N3O2 and has a precise molecular weight of 181.19 g/mol . Its structural configuration includes a dihydropyridine core with methyl substituents at positions 4 and 6, and a carboximidamide group with a hydroxyl modification at position 3.

Physical and Chemical Properties

The compound exhibits specific physicochemical properties that influence its behavior in biological systems and its potential pharmaceutical applications. Table 1 summarizes these key properties based on computational analyses:

Table 1: Physicochemical Properties of (Z)-N'-hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide

PropertyValueSignificance
Molecular Weight181.19 g/molInfluences permeability and diffusion across biological membranes
XLogP3-AA0.4Indicates moderate lipophilicity, favorable for oral bioavailability
Hydrogen Bond Donor Count3Affects solubility and target binding interactions
Hydrogen Bond Acceptor Count3Contributes to potential biological recognition
Rotatable Bond Count1Suggests relative conformational rigidity
Topological Polar Surface Area87.7 ŲCorrelates with passive molecular transport capabilities
Complexity339Moderate complexity compared to other drug candidates

These properties were computed using various algorithms and reported in the PubChem database . The moderate lipophilicity (XLogP3-AA value of 0.4) suggests a balance between aqueous solubility and membrane permeability, which is favorable for drug development. The compound's relatively rigid structure, indicated by only one rotatable bond, may contribute to more specific binding with biological targets.

Structural Characteristics

The structural formula of (Z)-N'-hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide can be represented by the SMILES notation: CC1=CC(=C(C(=O)N1)C(=NO)N)C . This notation encodes the 2-oxo-1,2-dihydropyridine core with methyl groups at positions 4 and 6, and the hydroxylated carboximidamide group at position 3. The compound features an undefined bond stereocenter count of 1, which corresponds to the C=N bond in the carboximidamide moiety . The (Z) designation indicates that the hydroxyl group and the ring are on the same side of this double bond.

Synthesis and Preparation Methods

Synthetic Pathways

While the search results don't provide a specific synthetic route for (Z)-N'-hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide, insights can be gained from the synthesis of related compounds. The preparation of similar dihydropyridine derivatives typically involves reactions between appropriate precursors to form the pyridine ring system, followed by modifications to introduce the carboximidamide group and the hydroxyl functionality.

For related compounds, the synthesis "typically involves the reaction of a dihydropyridine precursor with a carboximidamide-forming reagent". The specific reagents, catalysts, and reaction conditions would be selected based on the desired stereochemistry and yield requirements. The (Z) configuration might be achieved through controlled reaction conditions or selective crystallization of isomers.

Purification and Characterization

After synthesis, the compound would require purification through standard organic chemistry techniques, which might include recrystallization, column chromatography, or preparative HPLC. Characterization would likely involve various analytical methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray diffraction to confirm the structure and stereochemistry.

The identification and verification of the compound's purity and structure would be essential for ensuring its reliability in further research applications. This would include confirmation of the (Z) configuration of the hydroxyimidamide group, which is a critical structural feature of this compound.

Biological Activities and Pharmacological Properties

Structure-Activity Relationships

The biological activity of (Z)-N'-hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide would be significantly influenced by its structural features. The dihydropyridine core serves as a privileged structure in medicinal chemistry, providing a versatile scaffold for developing compounds with various biological activities.

Key structural features that might contribute to its biological activity include:

  • The 2-oxo-1,2-dihydropyridine core, which can participate in hydrogen bonding and π-stacking interactions with biological targets

  • The methyl substituents at positions 4 and 6, which affect the electronic properties and three-dimensional shape of the molecule

  • The (Z)-N'-hydroxy-carboximidamide group, which provides additional hydrogen bonding capabilities and potential for specific interactions with protein targets

Research Applications and Findings

Current Research Focus

Current research on dihydropyridine derivatives like (Z)-N'-hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide focuses on their potential as "building blocks for more complex molecules with specific biological activities". The versatility of the dihydropyridine scaffold allows for the design of compounds with tailored properties, making them valuable in drug discovery processes.

The search results indicate that related compounds have been investigated for a range of applications, suggesting that (Z)-N'-hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide might have similar research potential. The specific carboximidamide modification could provide unique opportunities for developing compounds with novel mechanisms of action.

Related Derivatives and Comparative Analysis

A closely related compound found in the search results is N'-hydroxy-1-(3-methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide, which differs by having an additional 3-methoxyphenyl group at the N1 position . This structural modification significantly alters the compound's properties as shown in Table 2:

Table 2: Comparison of (Z)-N'-hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide with its 3-methoxyphenyl Derivative

Property(Z)-N'-hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamideN'-hydroxy-1-(3-methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide
Molecular FormulaC8H11N3O2C15H17N3O3
Molecular Weight181.19 g/mol287.31 g/mol
CAS NumberNot specified in results951984-77-3
PubChem CID515233117600306
Creation Date2005-09-262007-11-13
Last Modified2025-02-082025-02-08

The addition of the 3-methoxyphenyl group substantially increases the molecular weight and likely affects the compound's lipophilicity, solubility, and binding characteristics. This structural modification exemplifies how the dihydropyridine scaffold can be tailored to develop compounds with diverse properties and potentially different biological activities.

Future Research Directions

Structure Optimization Opportunities

Future research on (Z)-N'-hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide could focus on structural modifications to enhance its drug-like properties and biological activities. Potential optimization strategies might include:

  • Modification of the methyl substituents to alter lipophilicity and binding specificity

  • Introduction of additional functional groups to enhance target selectivity

  • Exploration of alternative stereochemistry at the carboximidamide group

  • Development of prodrug approaches to improve pharmacokinetic properties

These structure-activity relationship studies would help identify the most promising derivatives for further development.

Analytical and Formulation Challenges

The development of (Z)-N'-hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide as a potential pharmaceutical agent would face several challenges related to analysis, characterization, and formulation. The search results mention that related compounds have been studied using "powder X-ray diffraction data" , suggesting the importance of solid-state characterization for these types of compounds.

Formulation development would need to address stability, solubility, and bioavailability considerations. The search results indicate that some related compounds have been formulated into "pharmaceutical compositions" , which suggests that similar approaches might be applicable to (Z)-N'-hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator